Nitrarine 2HCl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

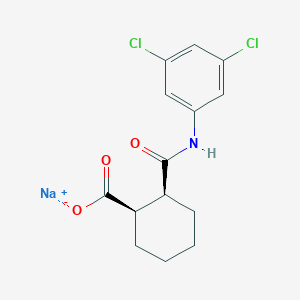

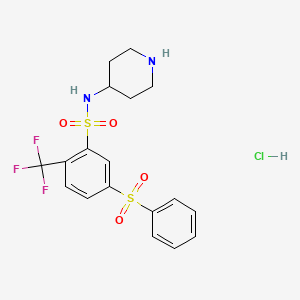

Nitrarine 2HCl is a compound with the molecular formula C20H27Cl2N3 and a molecular weight of 380.35 . It appears as a solid powder . It is known to be a hypotensive, spasmolytic, coronary dilator, and sedative in experimental arrhythmias . It is soluble in water, methanol, and ethanol .

Synthesis Analysis

The synthesis of Nitrarine involves dehydrogenation of the alkaloid nitrarine with selenium . This process results in spontaneous cyclizations to the racemic alkaloid skeleton once the reactive precursor, containing an imine and an enamine functionality, is treated with acid .Molecular Structure Analysis

The structure of Nitrarine has been established through a study of its chemical and physical properties, as well as from the results of x-ray structural analysis . The InChI Key for Nitrarine 2HCl is AJFJKGLXKPEJMU-DEPWHFIBSA-N .Physical And Chemical Properties Analysis

Nitrarine 2HCl is a solid powder . It has a melting point of 265-266 °C . It is soluble in water, methanol, and ethanol .Wissenschaftliche Forschungsanwendungen

Tetrandrine, a bis-benzylisoquinoline alkaloid like Nitrarine 2HCl, has been studied for its cardiovascular effects, particularly its antihypertensive action due to vasodilatory properties. It inhibits vascular contraction induced by various agents and affects calcium channels in cardiac and other cells (Kwan & Achike, 2002).

Tetrandrine also exhibits properties relevant to the treatment of circulatory disorders and inflammatory diseases. It interacts with alpha-adrenergic and muscarinic receptors and has shown effects on tissue structures, including heart remodeling and inhibition of angiogenesis (Kwan & Achike, 2002).

In the context of pharmacogenetics, various groups are researching drugs used to treat specific medical disorders, which could potentially include compounds like Nitrarine 2HCl. These efforts aim to correlate drug response with genetic variation, potentially impacting the application of such alkaloids (Giacomini et al., 2007).

The study of the spontaneous formation of complex polycyclic alkaloids like nitrarine under non-enzymic conditions provides insight into the metabolic pathways within certain plant genera, possibly guiding the synthesis and application of similar compounds in scientific research (Gravel et al., 2013).

The structure and properties of nitrarine have been investigated, which is crucial for understanding its potential applications in various fields, including medicine and pharmacology (Nasirov et al., 1975).

Research on endocrine-disrupting chemicals, which interfere with hormone biosynthesis and metabolism, might be relevant if Nitrarine 2HCl exhibits similar properties. This research is essential for assessing the public health impact of such compounds (Diamanti-Kandarakis et al., 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(1R,2R,15S,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3.2ClH/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18;;/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2;2*1H/t14-,15+,17-,18-,20+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFJKGLXKPEJMU-DEPWHFIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H]3CC[C@H]([C@H]2NC1)[C@H]4N3CCC5=C4NC6=CC=CC=C56.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrarine 2HCl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Z)-{(2Z)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid](/img/structure/B1139202.png)

![4-[[3-[4-(4-Carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide](/img/structure/B1139215.png)